molecular formula C25H28N4O5 B1587368 H-Ala-Ala-Phe-Amc CAS No. 62037-41-6

H-Ala-Ala-Phe-Amc

Cat. No.: B1587368
CAS No.: 62037-41-6
M. Wt: 464.5 g/mol
InChI Key: FVRLYIFIDKXFHU-UHFFFAOYSA-N
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Description

H-Ala-Ala-Phe-Amc is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

In biochemical reactions, L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin plays a crucial role as a substrate for peptidases and proteases . The enzymes cleave this compound, leading to the release of 7-amido-4-methylcoumarin . This process allows researchers to measure the activity of these enzymes, providing valuable insights into their function and regulation.

Cellular Effects

The effects of L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin on cells and cellular processes are primarily related to its role as a substrate for peptidases and proteases . By serving as a substrate, it influences the activity of these enzymes, which play critical roles in various cellular processes, including protein degradation and turnover.

Molecular Mechanism

The molecular mechanism of action of L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin involves its interaction with peptidases and proteases . These enzymes bind to the compound and cleave it, resulting in the release of 7-amido-4-methylcoumarin . This cleavage event can be measured and used to determine the activity of the enzymes.

Temporal Effects in Laboratory Settings

The temporal effects of L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin in laboratory settings are largely dependent on the specific experimental conditions. As a substrate for peptidases and proteases, its effects can change over time as it is cleaved by these enzymes .

Metabolic Pathways

L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin is involved in the metabolic pathways related to peptidases and proteases . These enzymes cleave the compound, which is a key step in their respective metabolic pathways.

Properties

IUPAC Name

2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRLYIFIDKXFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404325
Record name Ala-Ala-Phe-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62037-41-6
Record name Ala-Ala-Phe-7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Ala-Ala-Phe-Amc
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H-Ala-Ala-Phe-Amc
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H-Ala-Ala-Phe-Amc
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H-Ala-Ala-Phe-Amc
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